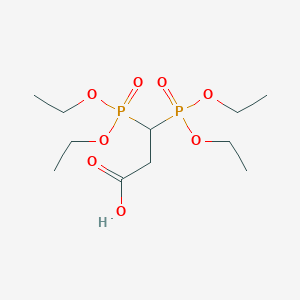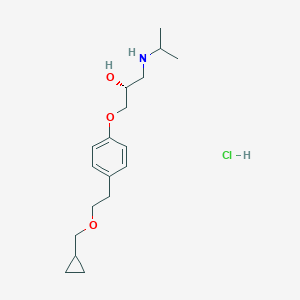
(R)-贝他洛尔盐酸盐
描述
®-betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of hypertension and glaucoma. It is the enantiomer of betaxolol, meaning it is one of two mirror-image forms of the molecule. The compound is known for its cardioselective properties, which means it predominantly affects the heart rather than other tissues.
科学研究应用
®-betaxolol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of beta-blockers and their interactions with various receptors.
Biology: The compound is used to investigate the physiological effects of beta-1 adrenergic receptor blockade in various biological systems.
Medicine: In clinical research, ®-betaxolol hydrochloride is studied for its efficacy and safety in treating hypertension and glaucoma.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-betaxolol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, which is crucial for ensuring the desired enantiomer is obtained.
Reaction Conditions: The intermediate undergoes a series of reactions, including nucleophilic substitution and reduction, under controlled conditions to form the final product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of ®-betaxolol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process is designed to be scalable and reproducible, ensuring consistent quality of the final product.
化学反应分析
Types of Reactions
®-betaxolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
作用机制
®-betaxolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily found in the heart. This action reduces the heart rate and the force of contraction, leading to a decrease in blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system.
相似化合物的比较
Similar Compounds
Atenolol: Another selective beta-1 blocker used for hypertension.
Metoprolol: A beta-1 selective blocker with similar applications.
Bisoprolol: Known for its high selectivity for beta-1 receptors.
Uniqueness
®-betaxolol hydrochloride is unique due to its high selectivity for beta-1 adrenergic receptors and its enantiomeric purity, which can lead to fewer side effects compared to non-selective beta-blockers. Its specific action on the heart makes it particularly useful in treating cardiovascular conditions without significantly affecting other tissues.
属性
IUPAC Name |
(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873205 | |
| Record name | R-Betaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91878-54-5 | |
| Record name | Betaxolol hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091878545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-Betaxolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAXOLOL HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKM694DUG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)
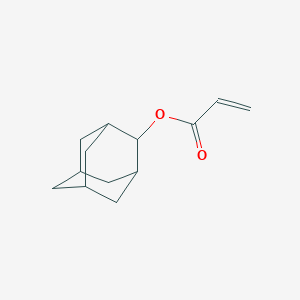
![6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B141613.png)
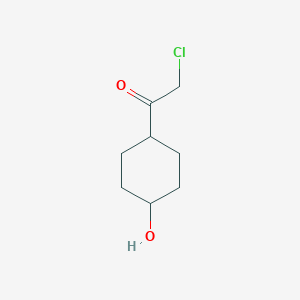
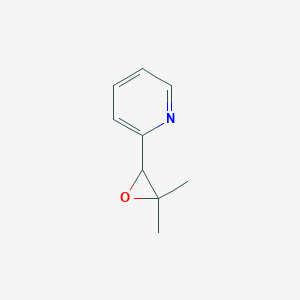
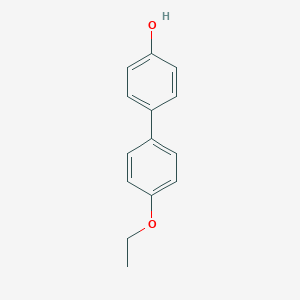
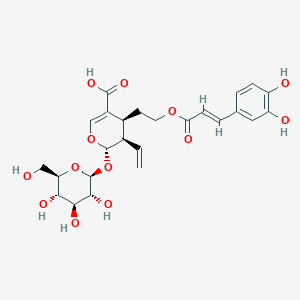
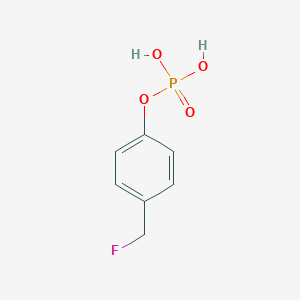
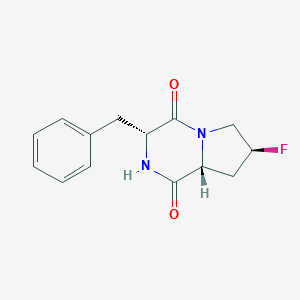
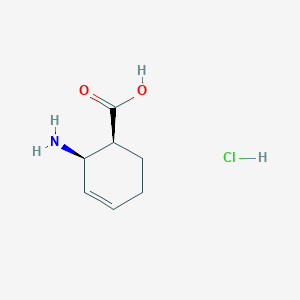
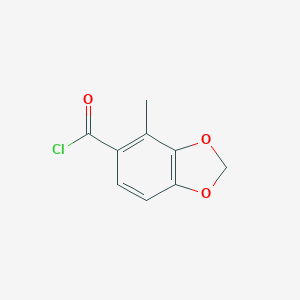
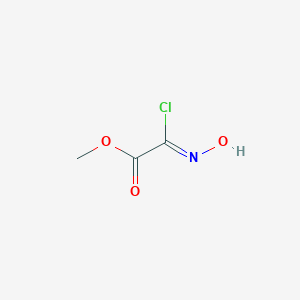
![Pyrimidine, 2-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B141639.png)
